molecular formula C13H10F3N3O B232202 2-[3-(Trifluoromethyl)anilino]nicotinamide

2-[3-(Trifluoromethyl)anilino]nicotinamide

カタログ番号 B232202
分子量: 281.23 g/mol
InChIキー: STZZMKSCWDOODK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(Trifluoromethyl)anilino]nicotinamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

作用機序

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and activates various signaling pathways. Inhibition of BTK by TAK-659 blocks this signaling cascade, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell proliferation and survival, TAK-659 has been shown to modulate various immune cell populations, including T-cells, natural killer cells, and macrophages. These effects are thought to be mediated through the inhibition of BTK-dependent signaling pathways in these cell types.

実験室実験の利点と制限

TAK-659 has several advantages as a tool compound for studying B-cell signaling and function. It is highly selective for BTK, with minimal off-target effects on other kinases. It is also orally bioavailable and has favorable pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to its use in lab experiments. For example, its potency may vary depending on the specific cell type or disease model being studied, and its effects may be influenced by the presence of other signaling pathways.

将来の方向性

There are several potential future directions for research on TAK-659 and its role in B-cell malignancies. One area of interest is the identification of biomarkers that can predict response to BTK inhibition, as well as the development of combination therapies that can enhance the efficacy of TAK-659. Another area of focus is the investigation of TAK-659 in other immune-related diseases, such as autoimmune disorders and graft-versus-host disease. Finally, there is ongoing research to identify novel BTK inhibitors with improved potency and selectivity, as well as alternative mechanisms of action.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-chloronicotinic acid with trifluoromethylaniline to form 2-[3-(trifluoromethyl)anilino]nicotinic acid. This intermediate is then converted to the corresponding amide using thionyl chloride and N,N-dimethylformamide. The final product is obtained by treating the amide with 1,2,4-triazole in the presence of a base.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has shown potent and selective inhibition of BTK, resulting in decreased proliferation and survival of malignant B-cells.

特性

分子式

C13H10F3N3O

分子量

281.23 g/mol

IUPAC名

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-1-4-9(7-8)19-12-10(11(17)20)5-2-6-18-12/h1-7H,(H2,17,20)(H,18,19)

InChIキー

STZZMKSCWDOODK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)N)C(F)(F)F

正規SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)N)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。